molecular formula C24H24N2O4 B12540054 1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]- CAS No. 143586-51-0

1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-

Cat. No.: B12540054
CAS No.: 143586-51-0
M. Wt: 404.5 g/mol
InChI Key: HKIBQCYTDZUUJI-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two benzenediamine groups linked to dimethoxyphenylmethylene units. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- typically involves the reaction of 1,2-benzenediamine with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediamine, N,N’-bis[(3,4-dimethoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of dimethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

143586-51-0

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[2-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C24H24N2O4/c1-27-21-11-9-17(13-23(21)29-3)15-25-19-7-5-6-8-20(19)26-16-18-10-12-22(28-2)24(14-18)30-4/h5-16H,1-4H3

InChI Key

HKIBQCYTDZUUJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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